

Application Notes and Standard Protocols for 1-Isopropyl-3-pyrrolidinol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Isopropyl-3-pyrrolidinol**

Cat. No.: **B1589749**

[Get Quote](#)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Value of 1-Isopropyl-3-pyrrolidinol in Modern Synthesis

1-Isopropyl-3-pyrrolidinol is a heterocyclic organic compound featuring a five-membered saturated nitrogen ring (pyrrolidine) substituted with an isopropyl group at the nitrogen atom and a hydroxyl group at the 3-position. While a seemingly simple molecule, it represents a highly valuable building block in the fields of medicinal chemistry and materials science.^[1] The pyrrolidine scaffold is a well-established "privileged structure," frequently found in a vast array of biologically active compounds and FDA-approved pharmaceuticals.^{[2][3]}

The utility of **1-Isopropyl-3-pyrrolidinol** stems from three key structural features:

- The Pyrrolidine Ring: This sp^3 -rich scaffold provides a non-planar, three-dimensional geometry that is crucial for creating molecules that can effectively interact with the complex topographical features of biological targets like enzymes and receptors.^{[2][3]}
- The Chiral Center: The hydroxyl group at the C-3 position creates a stereocenter, making the molecule chiral. This is of paramount importance in drug development, as the biological activity of enantiomers can differ dramatically.^[4] Access to enantiomerically pure forms of this building block allows for the stereoselective synthesis of drug candidates.

- **Versatile Functional Groups:** The secondary alcohol (-OH) and the tertiary amine (-N-) are versatile functional handles. The hydroxyl group can be readily converted into esters, ethers, or oxidized to a ketone, while the entire molecule serves as a precursor for more complex derivatives.^[5]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the properties, safe handling, and standard experimental procedures involving **1-Isopropyl-3-pyrrolidinol**.

Physicochemical and Safety Data

Accurate knowledge of a compound's properties and hazards is the foundation of safe and effective experimentation.

Physicochemical Properties

The key physical and chemical properties of **1-Isopropyl-3-pyrrolidinol** are summarized below for quick reference.

Property	Value	Source(s)
CAS Number	42729-56-6	[1][6][7]
Molecular Formula	C ₇ H ₁₅ NO	[1][7][8]
Molecular Weight	129.20 g/mol	[1][7]
Appearance	Colorless to light yellow/orange clear liquid	[1][6][9]
Boiling Point	118 °C @ 33 mmHg	[6][7]
Density	~0.96 g/cm ³	[6][7]
Refractive Index	1.4670 - 1.4720	[6]
Purity (Typical)	>96.0% (by GC)	[1][9][10]
Storage	Store in a cool (<15°C), dry, well-ventilated place under an inert gas. ^{[9][10]}	

Environment, Health, and Safety (EHS) Profile

1-Isopropyl-3-pyrrolidinol is a flammable liquid and requires careful handling to ensure laboratory safety.

- GHS Hazard Statement: H226 - Flammable liquid and vapour.[\[9\]](#)[\[10\]](#)
- Signal Word: Warning[\[9\]](#)

Core Precautionary Measures:

- Prevention:
 - P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[\[9\]](#)
 - P233: Keep container tightly closed.[\[9\]](#)[\[10\]](#)
 - P243: Take precautionary measures against static discharge.[\[10\]](#)
 - P280: Wear protective gloves, protective clothing, eye protection, and face protection.[\[10\]](#)
- Handling:
 - Always handle within a certified chemical fume hood to avoid inhalation of vapors.[\[11\]](#)
 - Use explosion-proof electrical and ventilation equipment. Employ only non-sparking tools when opening or handling containers.[\[10\]](#)
 - The compound is listed as air-sensitive; handling and storage under an inert atmosphere (e.g., Nitrogen or Argon) is recommended to maintain purity.[\[9\]](#)[\[10\]](#)
- Response:
 - Skin Contact: In case of contact, immediately wash with plenty of soap and water.[\[11\]](#)[\[12\]](#)
Remove contaminated clothing.
 - Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[\[12\]](#)

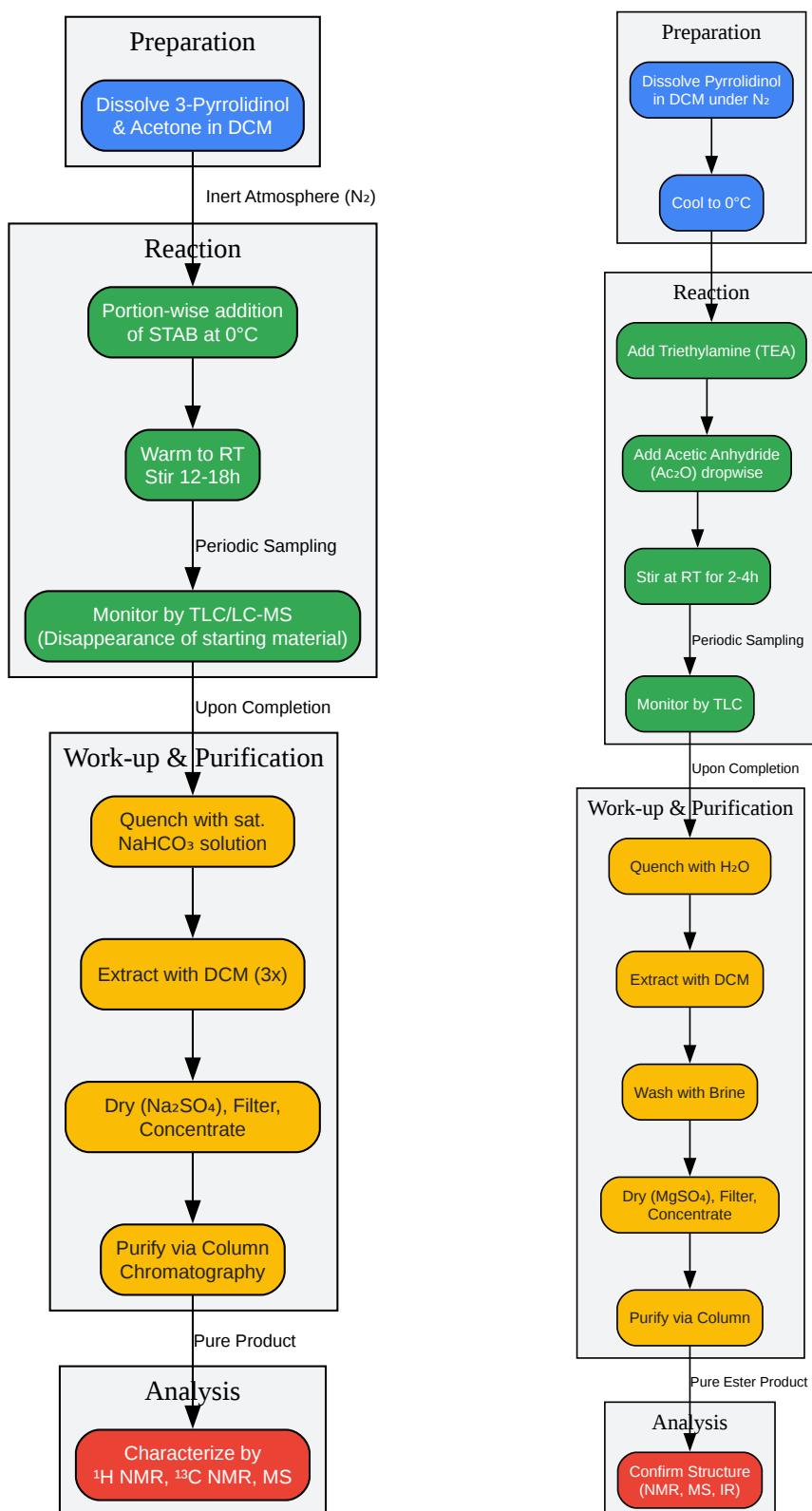
- Fire: In case of fire, use dry sand, dry chemical, or alcohol-resistant foam to extinguish.
- Storage & Disposal:
 - P403 + P235: Store in a well-ventilated place. Keep cool.[9][10]
 - P501: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][11]

Application Notes: Synthetic Strategy and Rationale

The strategic incorporation of **1-Isopropyl-3-pyrrolidinol** into a synthetic route is typically driven by the need for its specific structural and stereochemical attributes.

Causality Behind Experimental Choices

- Why use a pyrrolidine? The five-membered ring provides a rigid, saturated scaffold that is distinct from flat, aromatic systems. This three-dimensionality is often key to fitting into the binding pockets of proteins, leading to higher potency and selectivity. The nitrogen atom also frequently serves as a hydrogen bond acceptor or a basic center for salt formation, improving the pharmacokinetic properties of a final compound.[2]
- Why the 3-hydroxy group? The hydroxyl group is a critical functional handle. Its position is synthetically strategic, allowing for the introduction of diverse substituents via etherification or esterification to probe the surrounding pharmacophore space. The ability of the hydroxyl group to act as a hydrogen bond donor or acceptor is also a crucial element in molecular recognition and binding to biological targets.
- The Role of the N-Isopropyl Group: The isopropyl group provides moderate steric bulk, which can influence the conformation of the pyrrolidine ring and shield the nitrogen atom. This can be used to modulate basicity, improve metabolic stability, or provide key lipophilic interactions within a target's binding site.


Standard Experimental Protocols

The following protocols are representative of the fundamental transformations for which **1-Isopropyl-3-pyrrolidinol** is an ideal substrate. They are designed as self-validating systems, incorporating in-process checks and standard analytical endpoints.

Protocol 1: Synthesis of 1-Isopropyl-3-pyrrolidinol via Reductive Amination

This protocol details the synthesis of the title compound from a more basic precursor, 3-pyrrolidinol. This is a foundational reaction in medicinal chemistry for installing N-alkyl groups.

Principle: Reductive amination involves the reaction of a primary or secondary amine with a ketone (acetone) to form an intermediate iminium ion, which is then reduced *in situ* by a mild hydride-based reducing agent to yield the tertiary amine. Sodium triacetoxyborohydride (STAB) is the reagent of choice as it is mild, selective, and tolerant of a wide range of functional groups.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Isopropyl-3-pyrrolidinol | CymitQuimica [cymitquimica.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Isopropyl-3-pyrrolidinol具有良好的反应活性和选择性，能够在温和的条件下，构建目标分子-CSDN博客 [blog.csdn.net]
- 6. 1-ISOPROPYL-3-PYRROLIDINOL CAS#: 42729-56-6 [m.chemicalbook.com]
- 7. [indiamart.com](https://www.indiamart.com) [[indiamart.com](https://www.indiamart.com)]
- 8. PubChemLite - 1-isopropyl-3-pyrrolidinol (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 9. 1-Isopropyl-3-pyrrolidinol | 42729-56-6 | Tokyo Chemical Industry UK Ltd. [[tcichemicals.com](https://www.tcichemicals.com)]
- 10. 1-Isopropyl-3-pyrrolidinol | 42729-56-6 | Tokyo Chemical Industry Co., Ltd.(JP) [[tcichemicals.com](https://www.tcichemicals.com)]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. [fishersci.com](https://www.fishersci.com) [[fishersci.com](https://www.fishersci.com)]
- To cite this document: BenchChem. [Application Notes and Standard Protocols for 1-Isopropyl-3-pyrrolidinol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1589749#standard-experimental-procedures-involving-1-isopropyl-3-pyrrolidinol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com